molecular formula C7H4ClN3O2 B184922 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile CAS No. 123846-69-5

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile

Cat. No.: B184922
CAS No.: 123846-69-5
M. Wt: 197.58 g/mol
InChI Key: VWQYUNFEEYPSFJ-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a chloro and nitro group attached to a pyridine ring, along with an acetonitrile group. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile typically involves nucleophilic substitution reactions. One common method involves the reaction of 2,6-dichloro-3-nitropyridine with a suitable nucleophile under controlled conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide or chloroform, and the reaction is carried out at elevated temperatures to facilitate the substitution process .

Chemical Reactions Analysis

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile is an important intermediate in organic synthesis and is used in the production of pharmaceuticals, agrochemicals, and dyestuffs . In medical research, it is used as a building block for the synthesis of various bioactive compounds. In environmental research, it is studied for its potential impact and behavior in different environmental conditions. In industrial research, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and molecular targets can vary based on the specific derivative or compound synthesized from it .

Comparison with Similar Compounds

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile can be compared with other nitropyridine derivatives such as 2-chloro-5-(cyanomethyl)pyridine and 2-chloropyridine-5-acetonitrile . These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the chloro and nitro groups in this compound makes it unique in terms of its chemical behavior and applications.

Properties

IUPAC Name

2-(6-chloro-3-nitropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-2-1-6(11(12)13)5(10-7)3-4-9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQYUNFEEYPSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445010
Record name 2-(6-CHLORO-3-NITROPYRIDIN-2-YL)ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123846-69-5
Record name 2-(6-CHLORO-3-NITROPYRIDIN-2-YL)ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of potassium t-butoxide (24.69 g, 220 mmol, 2.2 eq) in anhydrous tetrahydrofuran (150 ml) at -50° C. under nitrogen, a solution of 2-chloro-5-nitropyridine (15.85 g, 100 mmol) and (4-chlorophenoxy)acetonitrile (E. Grochowski et al., Bull. Acad. Pol. Sci. Ser. Sci. Chim., 11, 443 (1963)) (18.44 g, 110 mmol, 1.1 eq) in anhydrous tetrahydrofuran (150 ml) was added dropwise at such a rate that the reaction temperature was maintained at -40° to -50° C. with cooling in a dry ice/acetone bath. The resultant purple colored reaction mixture was then stirred at -78° C. under nitrogen for 1 hour, at which time glacial acetic acid (20 ml, 0.35 mol, 3.5 eq) was added to the reaction, and the mixture was allowed to warm to room temperature. A solution of 5% HCl (100 ml) was added to the reaction mixture and this aqueous mixture was extracted with ethyl ether (100 ml) and then with methylene chloride (2×100 ml). The extracts were combined, dried over magnesium sulfate, and passed through a silica gel filter (approximately 150 g) followed by methylene chloride (1200 ml). This filtrate was evaporated under reduced pressure, and the residual oil was chromatographed using silica gel (approximately 300 g) and eluted with 25% hexanes in methylene chloride to afford an oil (Rf =0.52 in methylene chloride) which was triturated in cold anhydrous ether to afford 6-chloro-3-nitro-2-pyridyl acetonitrile (1.37 g, 7%) as a white crystalline solid: mp, 121.5°-123.5° C. Further elution yielded another oil (Rf =0.48 in methylene chloride) which was triturated with cold anhydrous ethyl ether to afford (2-chloro-5-nitro-4-pyridyl)acetonitrile (1.87 g, 9%) as a white crystalline solid, m.p. 87°-89° C. IR (KBr) 3080, 2240, 1600, 1545, 1520, 1450, 1390, 1340, 1135 cm-1.
Quantity
24.69 g
Type
reactant
Reaction Step One
Quantity
15.85 g
Type
reactant
Reaction Step One
Quantity
18.44 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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